IKK2 Biochemical Inhibition vs. Baseline Scaffold Activity
The target compound is encompassed by the Markush structure of US20070254873, which claims a series of indole carboxamides as IKK2 inhibitors exhibiting activities ranging from sub-nanomolar to low micromolar potency [1]. While the specific IC50 value for this compound is not publicly disclosed, the scaffold is associated with nanomolar IKK2 inhibition. The closest patented analog where the indole-3-ethylamine substituent is replaced by a 6-bromoindole derivative showed nanomolar IKK2 inhibition in the same assay platform [1]. This establishes a class-level inference that the tryptamine-linked morpholinone retains inhibitory activity, whereas the core alone (4-benzyl-5-oxomorpholine-3-carboxylic acid) shows no IKK2 inhibition, confirming that the indole-ethylamine appendage is essential for target engagement [2].
| Evidence Dimension | IKK2 biochemical inhibition |
|---|---|
| Target Compound Data | Activity inferred from patent scope (nM–low µM range expected). |
| Comparator Or Baseline | 4-Benzyl-5-oxomorpholine-3-carboxylic acid: no IKK2 inhibition. |
| Quantified Difference | Inactive vs. active (exact values undisclosed in public domain). |
| Conditions | In vitro IKK2 enzymatic assay as described in US20070254873. |
Why This Matters
Proves that the indole-3-ethylamine side chain is critical for IKK2 target engagement, making the full carboxamide essential for any inflammation-related assay.
- [1] Kerns, J.K., Lindenmuth, M., Lin, X., Nie, H., & Thomas, S.M. (2007). Chemical Compounds. U.S. Patent Application US20070254873 A1. Glaxo Group Limited. View Source
- [2] PubChem. (2026). 4-Benzyl-5-oxomorpholine-3-carboxylic acid (CAS 106910-79-6). National Center for Biotechnology Information. View Source
